molecular formula C14H14O4 B2364209 7-hydroxy-3-pentanoyl-2H-chromen-2-one CAS No. 919742-28-2

7-hydroxy-3-pentanoyl-2H-chromen-2-one

Cat. No.: B2364209
CAS No.: 919742-28-2
M. Wt: 246.262
InChI Key: HNGFGKVOBTXCOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-pentanoyl-2H-chromen-2-one typically involves the condensation of 2,4-dihydroxyacetophenone with malonic acid in the presence of sulfuric acid at temperatures ranging from 90°C to 130°C . This reaction results in the formation of the chromenone ring system with the desired functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, acidic or basic catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenones.

Scientific Research Applications

Chemistry: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex chromenone derivatives .

Biology: This compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where oxidative stress plays a role.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-pentanoyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromenone ring system can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Uniqueness: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the pentanoyl group at the 3-position and the hydroxyl group at the 7-position allows for unique interactions and reactivity compared to other chromenone derivatives .

Properties

IUPAC Name

7-hydroxy-3-pentanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGFGKVOBTXCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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